![molecular formula C20H21FN2O4 B5674789 [4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidin-1-yl]acetic acid](/img/structure/B5674789.png)
[4-({[4-(2-fluorophenoxy)phenyl]amino}carbonyl)piperidin-1-yl]acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related fluoro-substituted compounds involves multiple steps, including the development of stereoselective synthesis techniques. For instance, a practical and efficient synthesis of a novel PPAR α/γ dual agonist, incorporating fluoro-substituted phenoxy carbonyl components, has been described, highlighting the complexity of synthesizing such molecules (Qian et al., 2015)(Qian et al., 2015).
Molecular Structure Analysis
Molecular structure characterization techniques, such as X-ray crystallography and DFT methods, are crucial for understanding the conformation and geometry of fluoro-substituted compounds. Studies have shown the ability to analyze and determine the structure of such molecules, providing insight into their potential interactions and stability (Yang et al., 2009)(Yang et al., 2009).
Chemical Reactions and Properties
Fluoro-substituted compounds are known for their reactivity and ability to undergo various chemical reactions. For example, the Fsec group has been designed, synthesized, and evaluated for protecting hydroxyl groups, demonstrating the chemical versatility of fluoro-substituted molecules (Spjut et al., 2010)(Spjut et al., 2010).
Physical Properties Analysis
The physical properties of fluoro-substituted compounds, such as their crystal structure and hydrogen bonding patterns, are key to understanding their stability and solubility. Research has detailed the crystal structures of various fluoro-substituted compounds, revealing the influence of fluorination on molecular conformation (Burns & Hagaman, 1993)(Burns & Hagaman, 1993).
Chemical Properties Analysis
The introduction of fluorine atoms significantly affects the chemical properties of compounds, including their reactivity, acidity, and electronic distribution. Studies on fluoro-substituted compounds have shown alterations in their chemical behavior, which is crucial for their application in various fields (Chirita et al., 2013)(Chirita et al., 2013).
properties
IUPAC Name |
2-[4-[[4-(2-fluorophenoxy)phenyl]carbamoyl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c21-17-3-1-2-4-18(17)27-16-7-5-15(6-8-16)22-20(26)14-9-11-23(12-10-14)13-19(24)25/h1-8,14H,9-13H2,(H,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTJMEUNXBMWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-({[4-(2-Fluorophenoxy)phenyl]amino}carbonyl)piperidin-1-yl]acetic acid |
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